N-(2-nitrophenyl)oxolane-2-carboxamide
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Overview
Description
N-(2-nitrophenyl)oxolane-2-carboxamide: is an organic compound that belongs to the class of oxolane carboxamides It is characterized by the presence of a nitrophenyl group attached to the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-nitrophenyl)oxolane-2-carboxamide typically involves the reaction of 2-nitroaniline with oxalyl chloride to form the corresponding oxamide. This intermediate is then cyclized to form the oxolane ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions: N-(2-nitrophenyl)oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or dimethylformamide.
Cyclization: Acid or base catalysts, solvents like toluene or dichloromethane.
Major Products Formed:
Reduction: 2-aminophenyl oxolane-2-carboxamide.
Substitution: Various substituted oxolane carboxamides depending on the nucleophile used.
Cyclization: Polycyclic compounds with potential biological activity.
Scientific Research Applications
Chemistry: N-(2-nitrophenyl)oxolane-2-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential as a pharmacophore. It is investigated for its interactions with biological targets and its potential therapeutic applications .
Medicine: this compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group allows it to bind to certain enzymes or receptors, modulating their activity. The oxolane ring provides structural stability and enhances its binding affinity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
- N-(2-chloro-5-nitrophenyl)oxolane-2-carboxamide
- N-(4-nitrophenyl)oxolane-2-carboxamide
- (2R)-N-[2-(3-nitrophenyl)ethyl]oxolane-2-carboxamide
Comparison:
- N-(2-chloro-5-nitrophenyl)oxolane-2-carboxamide: This compound has a chloro group instead of a nitro group, which affects its reactivity and potential applications.
- N-(4-nitrophenyl)oxolane-2-carboxamide: The nitro group is positioned differently, which can influence its chemical properties and biological activity.
- (2R)-N-[2-(3-nitrophenyl)ethyl]oxolane-2-carboxamide: This compound has an additional ethyl group, which can affect its solubility and reactivity .
Properties
Molecular Formula |
C11H12N2O4 |
---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
N-(2-nitrophenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C11H12N2O4/c14-11(10-6-3-7-17-10)12-8-4-1-2-5-9(8)13(15)16/h1-2,4-5,10H,3,6-7H2,(H,12,14) |
InChI Key |
YQUUJHRDDQKBAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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